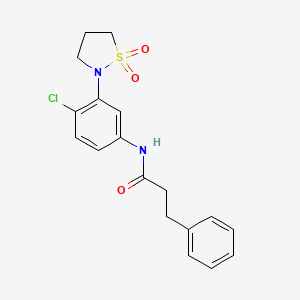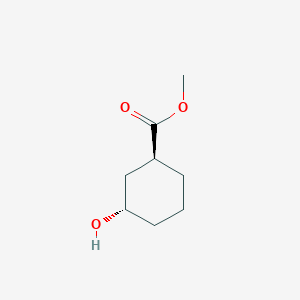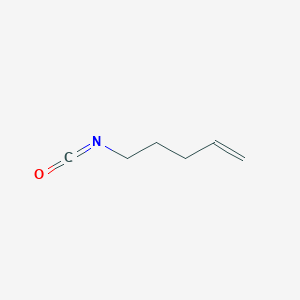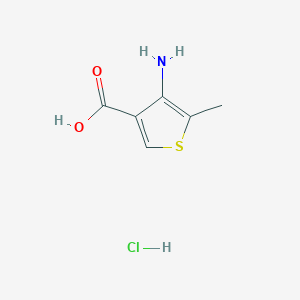
7-(2-Chlorophenyl)-1,4-thiazepane-1,1-dioxide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-(2-Chlorophenyl)-1,4-thiazepane-1,1-dioxide hydrochloride” is a complex organic molecule. It contains a thiazepane ring, which is a seven-membered ring with one sulfur and one nitrogen atom . The “2-Chlorophenyl” indicates the presence of a phenyl (benzene) ring with a chlorine atom attached to the second carbon .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazepane ring, possibly through a cyclization reaction . The 2-chlorophenyl group could potentially be introduced through a substitution reaction .Mechanism of Action
Target of Action
It is structurally similar to ketamine , which primarily targets the N-methyl-D-aspartate (NMDA) receptors . NMDA receptors play a crucial role in controlling synaptic plasticity and memory function .
Mode of Action
Like ketamine, 7-(2-Chlorophenyl)-1,4-thiazepane-1,1-dioxide hydrochloride might interact with NMDA receptors, opioid receptors, monoaminergic receptors, muscarinic receptors, and voltage-sensitive Ca ion channels . . The compound’s interaction with these targets could lead to changes in neuronal activity and neurotransmitter release.
Biochemical Pathways
Ketamine, a structurally similar compound, is known to inhibit the action of nmda receptors, thereby affecting glutamatergic neurotransmission . This could potentially lead to downstream effects such as altered neuronal excitability and synaptic plasticity.
Pharmacokinetics
Ketamine, a structurally similar compound, is known to have low oral bioavailability due to extensive first-pass metabolism by cytochrome p450 (cyp) 3a and cyp2b6 enzymes . Sublingual and nasal formulations of ketamine have been developed, which produce rapid maximum plasma ketamine concentrations with relatively high bioavailability .
Result of Action
Based on its structural similarity to ketamine, it might induce a state of dissociative anesthesia, providing pain relief, sedation, and amnesia . At lower, sub-anesthetic doses, it might also have potential as an agent for pain and treatment-resistant depression .
Advantages and Limitations for Lab Experiments
One advantage of using CP-47,497 in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. This makes it a cost-effective option for researchers who need to use large quantities of the compound.
One limitation of using CP-47,497 in lab experiments is that it is a synthetic compound, which means that it may not accurately mimic the effects of natural cannabinoids in the body. Additionally, CP-47,497 has been found to have a high affinity for the CB1 receptor, which may limit its usefulness in studies that require the use of other cannabinoid receptors.
Future Directions
There are several future directions for research on CP-47,497. One area of research could focus on developing new synthetic cannabinoids that have a lower affinity for the CB1 receptor. This could help to reduce the risk of adverse side effects associated with CB1 receptor activation.
Another area of research could focus on investigating the potential of CP-47,497 as a treatment for other conditions, such as epilepsy and neurodegenerative diseases. CP-47,497 has been found to have anticonvulsant properties, and it has been shown to be effective in reducing seizures in animal models of epilepsy.
Overall, CP-47,497 is a promising compound that has the potential to be used in a variety of scientific research studies. Its unique properties make it an attractive candidate for investigation in the field of neuropharmacology, and further research is needed to fully understand its potential as a therapeutic agent.
Synthesis Methods
The synthesis of CP-47,497 involves several steps. The first step involves the reaction of 2-chlorobenzaldehyde with thiourea to form 2-chlorophenylthiourea. The second step involves the reaction of 2-chlorophenylthiourea with ethyl acrylate to form 7-(2-chlorophenyl)-1,4-thiazepane-1,1-dioxide. The final step involves the reaction of 7-(2-chlorophenyl)-1,4-thiazepane-1,1-dioxide with hydrochloric acid to form CP-47,497 hydrochloride.
Scientific Research Applications
CP-47,497 has been used in several scientific research studies to investigate its potential as a therapeutic agent. One area of research has focused on the compound's potential as a treatment for pain. CP-47,497 has been found to have analgesic properties, and it has been shown to be effective in reducing pain in animal models.
Another area of research has focused on the compound's potential as a treatment for anxiety and depression. CP-47,497 has been found to have anxiolytic and antidepressant properties, and it has been shown to be effective in reducing anxiety and depression in animal models.
properties
IUPAC Name |
7-(2-chlorophenyl)-1,4-thiazepane 1,1-dioxide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2S.ClH/c12-10-4-2-1-3-9(10)11-5-6-13-7-8-16(11,14)15;/h1-4,11,13H,5-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWPSWSDFGICPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCS(=O)(=O)C1C2=CC=CC=C2Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,3-Dihydroimidazo[1,2-b]pyrazol-1-yl)prop-2-en-1-one](/img/structure/B2467927.png)

![N-(5-chloro-2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2467929.png)
![2-Ethyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B2467934.png)
![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2467936.png)
![N-(4-butylphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2467938.png)

![2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2467941.png)


![2-chloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide](/img/structure/B2467945.png)
